molecular formula C26H36N2O3 B4062849 N-(3-isopropoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide

N-(3-isopropoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide

Cat. No.: B4062849
M. Wt: 424.6 g/mol
InChI Key: LYLLKIVEJRZAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide (hereafter referred to as IPPB) is a novel chemical compound that has been the subject of extensive scientific research in recent years.

Scientific Research Applications

  • Polymer Synthesis and Functionalization :

    • N,N-diisopropyl-4-benzoylbenzamide derivatives have been synthesized and utilized in the chain-end functionalization of poly(styryl)lithium, leading to the creation of functionalized polymers with potential applications in materials science (Summers & Quirk, 1998).
  • Anti-Acetylcholinesterase Activity :

    • Piperidine derivatives, including those similar in structure to N-(3-isopropoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, have shown significant anti-acetylcholinesterase activity, suggesting their potential use in the treatment of conditions like Alzheimer's disease (Sugimoto et al., 1990).
  • Antibacterial Properties :

    • Certain N-substituted derivatives of similar compounds have exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating potential applications in developing new antibacterial agents (Khalid et al., 2016).
  • Uterine Smooth Muscle Inhibition :

    • A related compound, 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide, has shown significant inhibition of oxytocin and acetylcholine-induced contractions of the uterine smooth muscle, indicating possible applications in tocolytic therapy (Lucky & Omonkhelin, 2009).
  • Cancer Research :

    • Piperidine derivatives have been used in virtual screening targeting the urokinase receptor for breast cancer research, indicating a role in the development of novel cancer treatments (Wang et al., 2011).
  • Pharmaceutical Synthesis and Characterization :

    • Similar compounds have been synthesized and characterized for their potential use in pharmaceutical applications, including drug development and medicinal chemistry (Miura & Yoshida, 2002).
  • Metabolic Pathway Research :

    • Research on the metabolic pathways of structurally related compounds can provide insights into drug metabolism, which is crucial for the development of safe and effective pharmaceuticals (Hvenegaard et al., 2012).
  • Materials Science and Chemistry :

    • Derivatives of this compound have been used in the synthesis of color-changing polymeric materials sensitive to pH, indicating applications in smart materials and sensors (Fleischmann et al., 2012).

Properties

IUPAC Name

4-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O3/c1-21(2)30-20-6-16-27-26(29)23-9-11-24(12-10-23)31-25-14-18-28(19-15-25)17-13-22-7-4-3-5-8-22/h3-5,7-12,21,25H,6,13-20H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLLKIVEJRZAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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